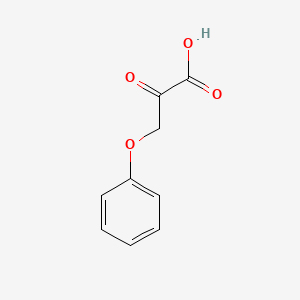

Phenoxypyruvic acid

Description

Significance of Alpha-Keto Acids in Organic Synthesis and Metabolic Pathways

Alpha-keto acids hold significant importance in both organic synthesis and biological metabolic pathways.

In organic synthesis, alpha-keto acids have gained prominence as valuable acylating agents acs.orgmdpi.comnih.gov. Decarboxylative reactions involving alpha-keto acids are frequently employed to introduce a carbonyl group into organic molecules, offering a greener alternative to traditional acylating agents like acyl chlorides due to the formation of carbon dioxide as a byproduct acs.orgnih.govresearchgate.net. Recent advancements have highlighted their utility in photoinduced decarboxylation reactions for the synthesis of keto-containing frameworks under mild and environmentally friendly conditions mdpi.comresearchgate.net. They are also used in various acyl-transfer reactions, including direct acylation, ortho acylation, heteroatom acylation, and cyclization reactions acs.orgnih.gov.

In biological systems, alpha-keto acids are central intermediates in numerous metabolic pathways wikipedia.orgjackwestin.com. They play a crucial role in the catabolism of amino acids, where they are often formed through the oxidative deamination of amino acids wikipedia.orgjackwestin.com. Conversely, alpha-keto acids serve as precursors for the synthesis of amino acids through transamination reactions wikipedia.org. Key examples of alpha-keto acids in metabolism include pyruvic acid, a pervasive intermediate in glycolysis and the starting point for the citric acid cycle; oxaloacetic acid, a component of the citric acid cycle; and alpha-ketoglutaric acid, a 5-carbon ketoacid derived from glutamic acid that participates in the citric acid cycle and cell signaling wikipedia.orgcreative-proteomics.comwikipedia.org. Alpha-keto acids are also utilized as an energy source, particularly by liver cells, and are involved in fatty acid synthesis wikipedia.org. The degradation of certain amino acids into alpha-ketoglutarate (B1197944) is a significant pathway linking amino acid catabolism to the tricarboxylic acid (TCA) cycle creative-proteomics.com.

Overview of Phenoxypyruvic Acid's Position within Alpha-Keto Acid Research

This compound is an alpha-keto acid that has been explored in specific areas of chemical and biological research. Its structure incorporates a phenoxy group attached to the pyruvic acid backbone.

Research involving this compound includes its use in organic synthesis, particularly in cyclocondensation reactions. For instance, it has been utilized in the synthesis of pyrido[1,2-b] wikipedia.orgnih.govguidetopharmacology.orgtriazine derivatives through reaction with diaminopyridines scielo.brscielo.br. This reaction involves the condensation of the alpha-keto function of this compound with an amino group to form a hydrazone intermediate, followed by cyclodehydration scielo.brscielo.br.

This compound has also appeared in the context of synthesizing amino acid derivatives. It has been used as a starting material in the preparation of N-(1-carboxy-2-phenoxyethyl)-L-lysyl-L-proline and N-(1-carboxy-2-phenoxyethyl)-L-alanyl-L-proline, compounds investigated for potential pharmaceutical applications google.comgoogleapis.com. The synthesis involves the reaction of this compound with dipeptides under reductive conditions google.comgoogleapis.com.

Furthermore, this compound has been mentioned in studies related to microbial metabolism and biomass determination. It was listed among various alpha-keto acids and other compounds in a study focusing on muramic acid as a measure of microbial biomass in environmental samples asm.org. While the direct metabolic fate of this compound in these specific microbial contexts wasn't detailed, its inclusion suggests its consideration or detection in broader metabolic analyses.

This compound is also noted as a precursor for synthesizing d-phenylalanine (B559541) and phenyllactic acid, compounds with potential therapeutic interest evitachem.com.

Structure

3D Structure

Properties

CAS No. |

76391-21-4 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

2-oxo-3-phenoxypropanoic acid |

InChI |

InChI=1S/C9H8O4/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |

InChI Key |

RSUOYCBRWUTZAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phenoxypyruvic Acid

Established Synthetic Routes to Phenoxypyruvic Acid

The primary route described for the synthesis of this compound involves a sequence of condensation, hydrolysis, and decarboxylation reactions.

A common method for preparing this compound begins with the condensation of ethyl phenoxyacetate (B1228835) with diethyl oxalate. This reaction typically involves the use of a base to facilitate the condensation between the activated methylene (B1212753) group of ethyl phenoxyacetate and the ester carbonyl of diethyl oxalate. The product of this condensation is an intermediate diester. googleapis.comgoogle.comgoogle.comgoogle.comgoogleapis.com

Following the condensation, the resulting diester undergoes acid-catalyzed hydrolysis. This step cleaves the ester groups, yielding a dicarboxylic acid intermediate. Subsequent decarboxylation, also often acid-catalyzed, removes a carboxyl group, leading to the formation of this compound. This sequence of reactions provides a reliable pathway to synthesize this compound. googleapis.comgoogle.comgoogle.comgoogle.comgoogleapis.com

Biochemical and Metabolic Interrogations of Phenoxypyruvic Acid Analogs

Microbial Metabolism of Aromatic Alpha-Keto Acids and Related Structures

Microorganisms play a crucial role in the breakdown and transformation of aromatic compounds, including aromatic alpha-keto acids. These metabolic processes are vital for nutrient cycling and the detoxification of environmental pollutants.

Pathways of Aromatic Compound Degradation in Bacteria (e.g., Phenylacetic Acid Catabolism)

Bacterial degradation of aromatic compounds often proceeds through convergent pathways that channel diverse structures into a limited number of central intermediates, such as catechol and protocatechuate. annualreviews.orgresearchgate.net These intermediates then undergo ring cleavage, typically via ortho- or meta-cleavage pathways, leading to the formation of intermediates of the tricarboxylic acid (TCA) cycle. annualreviews.orgresearchgate.netrsc.org Phenylacetic acid, a related aromatic carboxylic acid, is known to be degraded by various bacteria. atamankimya.comiarc.frfishersci.canih.gov While the specific pathway for phenoxypyruvic acid degradation is not explicitly detailed in the search results, aromatic alpha-keto acids, including phenylpyruvic acid, can be formed during the catabolism of aromatic amino acids like phenylalanine. wikipedia.orgnih.govpurdue.edu These alpha-keto acids can then be further metabolized.

Enzymatic Activities in Microbial Transformation of Alpha-Keto Acids

Enzymes are central to the microbial transformation of alpha-keto acids. L-amino acid deaminases (L-AADs) and L-amino acid oxidases (L-AAOs) are enzymes found in some bacteria, particularly Proteus species, that catalyze the oxidative deamination of amino acids to their corresponding alpha-keto acids and ammonia. nih.gov Alpha-keto acids can be further converted by other enzymatic activities. For instance, alpha-keto acid decarboxylases can convert alpha-keto acids into aldehydes. asm.orgoup.com These aldehydes can then be reduced to alcohols or oxidized to carboxylic acids. oup.com Alpha-keto acid dehydrogenases can also convert alpha-keto acids to acyl coenzyme A derivatives, which can then be transformed into carboxylic acids. asm.org Aromatic aminotransferases (AraT) and branched-chain aminotransferases (BcaT) in bacteria like Lactococcus lactis catalyze the transamination of aromatic and branched-chain amino acids, respectively, producing alpha-keto acids. csic.es The alpha-keto acids formed are central to both biosynthetic and catabolic routes. csic.es

Role of Alpha-Keto Acids in Plant Metabolism and Physiology

Alpha-keto acids, including aromatic alpha-keto acids, are integral to various metabolic processes in plants, serving as intermediates in the synthesis of amino acids, secondary metabolites, and playing roles in energy metabolism and stress responses.

Intermediary Metabolism and Gluconeogenesis Pathways in Plant Systems

In plants, alpha-keto acids are linked to central carbon metabolism. They can be derived from the metabolism of amino acids and can enter pathways like the TCA cycle. nih.govuomisan.edu.iq While gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors) is well-characterized in animals where alpha-keto acids derived from glucogenic amino acids can be converted to oxaloacetate and enter the pathway, plants also utilize mechanisms to convert compounds like acetyl-CoA into carbohydrates via the glyoxylate (B1226380) cycle, which is not present in animals. uomisan.edu.iqbu.edu Alpha-ketoglutarate (B1197944), a key alpha-keto acid, is a component of the Krebs cycle and is involved in transamination reactions. wikipedia.org Phosphoenolpyruvate (B93156) carboxylase (PEPC) in plants plays a crucial role in primary metabolism by catalyzing the conversion of phosphoenolpyruvate to oxaloacetate, an important intermediate in carbon and nitrogen metabolism. nih.gov

Connection to Phenylpropanoid Biosynthesis and Plant Stress Response Pathways

Aromatic amino acids, synthesized via the shikimate pathway, are precursors for a vast array of plant secondary metabolites, including phenylpropanoids. researchgate.netresearchgate.netnih.govmdpi.comnih.govfrontiersin.org Phenylalanine, an aromatic amino acid, is a direct precursor for phenylpropanoids. nih.govfrontiersin.org Phenylpyruvic acid, an aromatic alpha-keto acid, is an intermediate in an alternative pathway for phenylalanine biosynthesis in plants, similar to the pathway found in most microorganisms. purdue.edufrontiersin.orgnih.gov This phenylpyruvate pathway can contribute to phenylalanine production, and its flux may increase under stress conditions that limit the main arogenate pathway for phenylalanine synthesis. purdue.edusci-hub.se Phenylpropanoids and other aromatic secondary metabolites derived from aromatic amino acids play crucial roles in plant defense against biotic and abiotic stresses. researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgfrontiersin.org The accumulation of these compounds is a significant part of a plant's stress response. mdpi.comfrontiersin.org

Advanced Analytical Approaches for Phenoxypyruvic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of phenoxypyruvic acid. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise arrangement of atoms within the molecule can be determined. nih.gov

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the aromatic ring (phenoxy group) and the methylene (B1212753) protons of the pyruvic acid chain. The aromatic protons typically appear in the downfield region (around 6.8-7.5 ppm), with their splitting patterns providing information about the substitution pattern on the phenyl ring. mdpi.comresearchgate.net The methylene protons adjacent to the carbonyl group would likely appear as a singlet in the range of 3.5-4.5 ppm.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 6.8 - 7.5 | Aromatic Protons (Phenyl Ring) |

| ¹H | 3.5 - 4.5 | Methylene Protons (-CH₂-) |

| ¹³C | > 170 | Carboxylic Acid Carbon (-COOH) |

| ¹³C | ≈ 190-200 | Ketone Carbonyl Carbon (C=O) |

| ¹³C | ≈ 115-160 | Aromatic Carbons (Phenyl Ring) |

| ¹³C | ≈ 60-70 | Methylene Carbon (-CH₂-) |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and gaining structural insights through fragmentation analysis. When coupled with techniques like electrospray ionization (ESI), the molecule can be gently ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode, allowing for the accurate determination of its molecular mass. scielo.br

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing a characteristic pattern that acts as a molecular fingerprint. For this compound, common fragmentation pathways would involve the neutral loss of specific moieties. researchgate.net Prominent fragmentation in short-chain carboxylic acids includes the loss of the carboxyl group (COOH) as carbon dioxide (CO₂), resulting in a mass loss of 45 Da. libretexts.org Another expected fragmentation is the cleavage of the ether bond, separating the phenoxy group from the pyruvic acid side chain. The fragmentation patterns observed are crucial for confirming the identity of the compound and distinguishing it from isomers. scielo.brresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound [M-H]⁻

| m/z Value | Description of Loss |

|---|---|

| [M-H]⁻ - 44 | Loss of Carbon Dioxide (CO₂) from the carboxyl group |

| [M-H]⁻ - 17 | Loss of Hydroxyl Radical (OH) from the carboxyl group |

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from other components in a mixture, which is a critical step before quantification, especially in complex biological or environmental samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique suitable for the trace analysis of volatile and thermally stable compounds. mdpi.com Due to the polar nature and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the polar carboxylic acid and ketone groups into less polar, more volatile esters or silyl (B83357) ethers. researchgate.net This process enhances chromatographic peak shape and thermal stability, allowing for lower detection limits. mdpi.com Once separated by the GC column, the mass spectrometer provides definitive identification and quantification of the derivatized analyte. semanticscholar.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and non-volatile compounds like this compound in complex matrices. amazonaws.comnih.gov This technique avoids the need for derivatization, simplifying sample preparation. amazonaws.com Reversed-phase liquid chromatography, using a C18 column, is commonly employed to separate this compound from other sample components based on its polarity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier to ensure good peak shape. nih.gov

Coupling LC with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, enabling accurate quantification even at very low concentrations in complex samples such as plasma or urine. mdpi.comnih.gov ESI is the most common ionization source used for this type of analysis. nih.gov

Advanced Sample Preparation and Enrichment Techniques for Research Applications

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of subsequent analyses. phenomenex.com

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. thermofisher.com It is more efficient and uses significantly less solvent than traditional liquid-liquid extraction. nih.gov For this compound, a reversed-phase SPE cartridge (e.g., C18) could be used. researchgate.net The process involves four main steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the retained analyte with a small volume of an appropriate solvent. researchgate.net This "bind and elute" strategy effectively isolates the analyte from the sample matrix. libretexts.org Ion-exchange SPE sorbents can also be utilized, targeting the acidic nature of the carboxylic acid group for selective retention. nih.gov

Micro-extraction techniques represent a miniaturized approach to sample preparation, offering advantages such as reduced sample and solvent volumes, and potential for automation. ijrpc.comdiva-portal.org Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a coated fiber to extract analytes directly from a liquid sample (direct immersion) or from the headspace above the sample. mdpi.com For semi-volatile derivatives of this compound, headspace SPME could be employed, while direct immersion would be suitable for the non-derivatized form in aqueous samples. mdpi.com These advanced techniques are particularly valuable in research applications where sample volume is limited or high-throughput analysis is required. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

Theoretical and Computational Investigations of Phenoxypyruvic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in providing insights into the molecular properties of compounds at the electronic level. These methods are crucial for understanding chemical reactivity and predicting spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. By calculating the electron density of a system, DFT can determine the energies of reactants, transition states, and products, thereby mapping out the most favorable reaction pathways.

For α-keto acids similar to phenoxypyruvic acid, DFT has been instrumental in understanding their chemical behavior. For instance, in studies of α,β-unsaturated ketones, DFT calculations have revealed that reaction pathways can involve the formation of dicationic superelectrophiles under superacidic conditions, which facilitates nearly barrier-free reactions. rsc.org This approach involves modeling multiple protonation steps to identify the most energetically favorable mechanism. rsc.org

In biochemical contexts, DFT is combined with spectroscopic studies to clarify enzymatic reactions. For the α-keto acid 4-hydroxyphenylpyruvate (HPP), a combination of spectroscopy and DFT calculations was used to define its binding nature to the active site of the enzyme Dke1. nih.gov These studies revealed that HPP binds as an enolate dianion, explaining the enzyme's atypical cleavage pattern (C2–C3 instead of the typical C1–C2 cleavage). nih.gov Such a combined computational and experimental approach would be invaluable in elucidating the reaction mechanisms of this compound, both in chemical synthesis and in biological systems.

Table 1: Illustrative DFT-Calculated Parameters for an α-Keto Acid Reaction Intermediate (Note: This data is representative of findings for analogous compounds, as specific data for this compound is not available.)

| Parameter | Value | Significance |

| Transition State Energy | ΔG‡ = +15.2 kcal/mol | Represents the energy barrier for a specific reaction step. |

| Reaction Energy | ΔG_rxn = -25.8 kcal/mol | Indicates the overall thermodynamic favorability of the reaction. |

| Key Bond Distance (Transition State) | C-C = 1.85 Å | Elongated bond distance indicating bond breaking/formation. |

| HOMO-LUMO Gap | 4.5 eV | Relates to the chemical reactivity and electronic stability of the molecule. |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, including vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These predictions are vital for interpreting experimental data and confirming molecular structures.

The process involves optimizing the molecular geometry and then calculating the vibrational frequencies and corresponding intensities. For the Dke1-HPP complex, DFT calculations predicted a C=C vibrational stretching mode at 1622 cm⁻¹. nih.gov This prediction was crucial for assigning an observed feature at 1610 cm⁻¹ in the resonance Raman spectrum to the enolate form of the bound HPP, confirming its binding mode. nih.gov Similar calculations for this compound could predict its characteristic vibrational frequencies, aiding in its experimental identification and structural analysis.

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies for an α-Keto Acid Moiety (Note: Data is illustrative and based on studies of similar compounds like 4-hydroxyphenylpyruvate.) nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (Raman) | Assignment |

| Carbonyl Stretch (Keto form) | ~1680 | Not Observed | C=O stretch of the ketone group. |

| Enolate C=C Stretch | 1622 | 1610 | C=C stretch of the enolate tautomer bound to an enzyme. |

| Carboxylate Stretch (asymmetric) | ~1580 | ~1595 | COO⁻ asymmetric stretching vibration. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about conformational flexibility and non-covalent interactions. For a molecule like this compound, MD simulations can explore its accessible conformations in different environments (e.g., in the gas phase or in a solvent).

A key conformational aspect of α-keto acids is keto-enol tautomerism, an equilibrium between the keto form (–C(=O)–) and the enol form (–C(OH)=C–). wikipedia.org While the keto form is generally more stable, the enol tautomer can be significant in certain reactions and biological contexts. frontiersin.org Ab initio MD simulations on molecules like acetone (B3395972) have shown that solvent molecules, such as water, can actively participate in the interconversion mechanism by forming hydrogen-bonded chains that facilitate proton transfer. researchgate.netnih.gov The simulations reveal that C-deprotonation is often the kinetic bottleneck in this process. researchgate.net

For this compound, MD simulations could be employed to:

Determine the relative stability of its keto and enol tautomers.

Analyze the conformational preferences of the phenoxy and pyruvic acid moieties.

Study its interaction and hydrogen bonding network with water molecules, which influences its solubility and reactivity.

Simulate its binding within an enzyme active site to understand the intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern molecular recognition.

Computational Modeling of Enzymatic Reaction Mechanisms Involving Alpha-Keto Acid Substrates

Many enzymes utilize α-keto acids as substrates or cofactors. nih.gov Computational modeling, often using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, is a critical tool for studying these complex enzymatic reactions. In this approach, the reactive center (the substrate and key active site residues) is treated with a high-level QM method like DFT, while the rest of the protein and solvent are modeled using classical MM force fields.

This technique provides insights into how the enzyme's active site stabilizes transition states and directs the reaction along a specific pathway. For example, α-keto acid-dependent dioxygenases use an α-keto acid cofactor to activate dioxygen, leading to the formation of a highly reactive Fe(IV)=O species. nih.gov Computational studies on these enzymes help elucidate how the protein environment modulates the electronic properties of the iron center and the α-keto acid to facilitate this process. The study of Dke1 with HPP demonstrated how the enzyme's facial triad (B1167595) of amino acid residues induces the substrate to bind in a specific enolate form, which is key to its unusual reactivity. nih.gov

Should this compound be identified as a substrate for an enzyme, similar computational modeling could be used to:

Predict its binding pose within the enzyme's active site.

Calculate the energy profile of the catalytic cycle.

Identify key amino acid residues involved in catalysis.

Explain the origins of substrate specificity and enzymatic efficiency.

Future Research Directions and Translational Potential in Chemical Biology

Exploration of Novel Synthetic Pathways for Phenoxypyruvic Acid Analogs

The development of novel synthetic routes is fundamental to expanding the chemical space around this compound. Access to a diverse library of analogs is essential for structure-activity relationship (SAR) studies, which can elucidate the molecular basis of its biological effects and lead to the identification of compounds with enhanced potency or novel functionalities. Future research will likely focus on creating analogs with modifications to the phenoxy group, the pyruvic acid side chain, or both.

Inspired by synthetic strategies for related compounds like phenoxyacetic acid analogues, researchers can employ various chemical reactions to generate these new molecules mdpi.com. Key strategies could include:

Williamson Ether Synthesis: Modifying the classic Williamson ether synthesis by using a range of substituted phenols and pyruvate precursors to introduce diverse functional groups onto the aromatic ring.

Condensation Reactions: Amide condensation reactions, similar to those used in creating other complex aromatic acids, could be adapted to link different moieties to the this compound scaffold mdpi.com.

Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could offer efficient ways to construct complex analogs with varied aromatic systems.

These synthetic efforts will enable the systematic exploration of how structural changes influence the compound's properties, paving the way for optimized derivatives for specific applications in chemical biology.

Table 1: Potential Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Precursors | Potential Analog Modifications | Research Goal |

|---|---|---|---|

| Williamson Ether Synthesis | Substituted phenols, halopyruvates | Halogenation, alkylation, or nitration of the phenyl ring | Structure-Activity Relationship (SAR) studies |

| Amide Condensation | This compound, various amines | Addition of amide functionalities | Improve biological targeting or solubility |

| Palladium-Catalyzed Cross-Coupling | Halogenated phenoxypyruvates, boronic acids | Introduction of new aryl or heteroaryl groups | Develop novel bioactive compounds |

| Bargellini Reaction | Substituted phenols, chloroform, acetone (B3395972) | Creation of α-phenoxy-isobutyric acid derivatives | Explore related chemical scaffolds mdpi.com |

In-depth Enzymatic Characterization and Biocatalytic Applications in vitro

A thorough understanding of the enzymes that interact with or metabolize this compound is critical. Future research should focus on identifying and characterizing these enzymes to harness them for biocatalytic applications. Phenylpyruvate decarboxylase, which acts on the related compound phenylpyruvic acid, serves as a model for the type of characterization required nih.gov. This enzyme is crucial in microbial pathways for producing valuable chemicals like 2-phenylethanol nih.gov.

The research agenda should include:

Enzyme Discovery: Screening microbial and plant genomes for putative enzymes (e.g., decarboxylases, dehydrogenases, transaminases) that show activity towards this compound.

Biochemical Characterization: Purifying promising enzymes and determining their key catalytic parameters, such as optimal pH and temperature, substrate specificity, and kinetic constants (K_m, k_cat). For example, a novel phenylpyruvate decarboxylase, KDC4427, was found to have an optimal pH of 6.5 and temperature of 35°C, with high catalytic efficiency for phenylpyruvic acid nih.gov.

Structural Biology: Solving the three-dimensional structures of these enzymes to understand the molecular basis of their substrate recognition and catalytic mechanism.

Enzyme Engineering: Using techniques like site-directed mutagenesis to alter enzyme properties, such as enhancing catalytic efficiency or broadening substrate scope for biocatalytic production of novel chemicals.

Table 2: Comparative Enzymatic Characterization Parameters

| Parameter | Phenylpyruvate Decarboxylase (KDC4427) nih.gov | Target for this compound-Acting Enzyme |

|---|---|---|

| Optimal pH | 6.5 | To be determined |

| Optimal Temperature | 35°C | To be determined |

| Primary Substrate | Phenylpyruvic Acid | This compound |

| Key Kinetic Values | K_m, k_cat, k_cat/K_m | To be determined |

| Cofactors | Thiamine diphosphate (ThDP) dependent | To be determined |

| Structural Features | Substrate-binding pocket residues identified | To be determined via X-ray crystallography |

Advanced Metabolic Engineering Approaches for Biosynthesis and Biotransformation in Microorganisms

Metabolic engineering offers a powerful platform for the sustainable production of this compound and its derivatives using microbial cell factories. aiche.org By rationally redesigning the metabolism of organisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to channel cellular resources towards the synthesis of the target compound. nih.gov

Future strategies in this area will build on successes in engineering microbes for the production of related aromatic compounds. nih.gov Key approaches include:

Pathway Construction: Introducing synthetic metabolic pathways into host organisms by assembling genes from various species. mdpi.com This could involve engineering the shikimate pathway to increase the supply of aromatic precursors.

Flux Optimization: Overexpressing key enzymes in the biosynthetic pathway while deleting or downregulating genes in competing pathways to maximize carbon flux towards this compound.

CRISPR-based Tools: Employing CRISPR-Cas9 or CRISPRi (interference) for precise and efficient genome editing, allowing for multiplexed gene knockouts and fine-tuning of gene expression to optimize production. mdpi.com

Whole-Cell Biotransformation: Developing engineered microorganisms that express a specific enzyme or pathway capable of converting a supplied precursor into this compound or a desired analog. For instance, an engineered E. coli strain was developed to produce 19.14 g/L of phenylpyruvic acid from L-phenylalanine in a bioreactor. nih.gov

Table 3: Metabolic Engineering Strategies for this compound Biosynthesis

| Strategy | Description | Target Organism | Potential Outcome |

|---|---|---|---|

| Precursor Pathway Engineering | Overexpression of genes in the shikimate pathway to increase chorismate supply. | E. coli | Enhanced precursor availability for this compound synthesis. |

| Heterologous Gene Expression | Introduction of genes from other organisms to create a novel biosynthetic route. | S. cerevisiae | De novo biosynthesis of this compound from simple sugars. |

| Competing Pathway Deletion | Using CRISPR-Cas9 to knock out genes that divert intermediates away from the target pathway. | E. coli | Increased carbon flux towards the desired product, improving yield. nih.govnih.gov |

| Redox Balancing | Engineering cofactor regeneration systems (e.g., NADH/NAD+) to support enzymatic reactions. | E. coli, S. cerevisiae | Improved efficiency and stability of the biosynthetic pathway. frontiersin.org |

Development of Advanced Analytical Probes and Detection Systems for Research

To investigate the biological roles of this compound, new tools are needed to track its localization, interactions, and concentration within complex biological systems. The development of advanced analytical probes is a key research direction. These probes can be designed to specifically bind to this compound or its metabolites, enabling their detection and quantification.

Drawing inspiration from the creation of chemical probes for other small molecules like phthalic acid, researchers can synthesize probes for various applications mdpi.com:

Fluorescent Probes: Attaching a fluorophore to a this compound analog could allow for real-time imaging of its distribution and uptake in living cells using fluorescence microscopy.

Affinity-Based Probes: Immobilizing this compound onto a solid support (e.g., beads) can be used for affinity purification-mass spectrometry (AP-MS) to identify binding proteins from cell lysates. This approach was successfully used to identify protein interactors of phthalic acid, including chaperones and metabolic enzymes. mdpi.com

Biotinylated Probes: Conjugating biotin to a this compound analog would enable the detection and pull-down of interacting proteins using streptavidin-based techniques.

These tools will be invaluable for elucidating the compound's mechanism of action and identifying its molecular targets.

Table 4: Types of Advanced Analytical Probes for this compound Research

| Probe Type | Design Principle | Detection Method | Application |

|---|---|---|---|

| Fluorescent Probe | Covalent linkage of a fluorophore (e.g., fluorescein, rhodamine) to the this compound scaffold. | Fluorescence Microscopy, Flow Cytometry | Visualize subcellular localization and dynamics in live cells. |

| Affinity Probe | Immobilization of this compound on a solid matrix (e.g., agarose beads). | Mass Spectrometry (Proteomics) | Identify and isolate binding proteins from cell or tissue extracts. mdpi.com |

| Biotinylated Probe | Covalent attachment of a biotin tag. | Western Blot, ELISA (using streptavidin conjugates) | Detect and quantify protein-probe interactions; pull-down assays. |

| Click Chemistry Handle | Incorporation of an alkyne or azide group for bioorthogonal ligation. | Fluorescence imaging or affinity purification after reaction with a reporter tag. | In situ labeling and identification of targets in complex biological environments. |

Integration of Multi-Omics Data with Computational Models for Systems-Level Understanding

Understanding the full biological impact of this compound requires a holistic, systems-level approach. Integrating multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the cellular response to the compound. nih.gov Computational models are then needed to analyze these large, complex datasets to identify key pathways and networks affected by this compound. researchgate.net

Future research in this domain should focus on:

Multi-Omics Profiling: Treating cells or organisms with this compound and collecting data across multiple omics layers to capture changes in gene expression, protein levels, and metabolite concentrations.

Data Integration Algorithms: Using advanced computational methods, including machine learning and network-based approaches, to integrate these diverse datasets. nih.govmdpi.com This can reveal correlations and causal relationships that are not apparent from a single data type.

Pathway and Network Analysis: Mapping the identified molecular changes onto known biological pathways and networks to generate hypotheses about the compound's mechanism of action. mdpi.com

Predictive Modeling: Developing computational models that can predict cellular responses to this compound analogs based on their chemical structure, thereby guiding the design of new compounds with desired biological activities.

This integrated approach will be crucial for moving beyond a single target-based view and understanding the complex interplay of molecular events that underlie the biological effects of this compound. mdpi.com

Table 5: Framework for Multi-Omics Data Integration in this compound Research

| Omics Layer | Data Generated | Analytical Approach | Biological Insight |

|---|---|---|---|

| Genomics | DNA sequence variations | Genome-Wide Association Studies (GWAS) | Identify genetic factors influencing sensitivity to the compound. |

| Transcriptomics | mRNA expression levels (RNA-Seq) | Differential Expression Analysis | Determine which genes and pathways are up- or down-regulated. |

| Proteomics | Protein abundance and post-translational modifications | Quantitative Mass Spectrometry | Identify changes in protein levels and signaling activity. |

| Metabolomics | Small molecule metabolite concentrations | Liquid/Gas Chromatography-Mass Spectrometry | Uncover alterations in metabolic pathways and cellular state. |

| Integration | Combined datasets | Network-based models, Machine Learning nih.govmdpi.com | Provide a systems-level view of the compound's mechanism of action. |

Q & A

Q. How can contradictory findings regarding this compound's reactivity in aqueous solutions be systematically resolved?

- Methodological Answer : Conduct a contradiction analysis by: (1) Replicating studies under identical conditions (pH, ionic strength), (2) Performing multivariate regression to identify confounding variables (e.g., trace metal contamination), (3) Consulting domain experts via Delphi method to prioritize hypotheses .

Q. What statistical approaches are recommended for analyzing time-series data in this compound degradation studies?

- Methodological Answer : Use mixed-effects models to account for batch variability, with time as a fixed effect and experimental run as a random effect. Apply Box-Cox transformations for non-linear kinetics. Validate models via leave-one-out cross-validation (LOOCV) and report AIC/BIC values .

Q. How to optimize chromatographic separation parameters for distinguishing this compound from structurally similar keto acids?

- Methodological Answer : Perform a Design of Experiments (DoE) varying column temperature (25–40°C), mobile phase pH (2.5–4.5), and gradient slope (1–5% B/min). Assess resolution (Rs > 1.5) and peak asymmetry (As < 2). Use charged aerosol detection (CAD) for improved quantitation of non-UV-absorbing analogues .

Q. What validation criteria should be applied when developing novel detection methods for this compound in cellular systems?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Specificity : Spike-and-recovery tests in lysates (85–115% recovery).

- Linearity : R² ≥ 0.998 over 3-log concentration range.

- LOQ : Signal-to-noise ratio ≥ 10, verified via precision (CV < 15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.